Antistaphylococcal agent 3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It exhibits activities of three enzymes: glycylglycine endopeptidase, endo-β-N-acetyl glucosamidase, and N-acetyl muramyl-L-alanine amidase . Due to its unique specificity, lysostaphin has high potential in treating antibiotic-resistant staphylococcal infections, including methicillin-resistant Staphylococcus aureus (MRSA) infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lysostaphin is produced using recombinant DNA technology. The gene encoding lysostaphin is cloned into an expression vector and introduced into a suitable host, such as Escherichia coli. The host cells are then cultured under conditions that induce the expression of lysostaphin. The enzyme is subsequently purified using techniques such as cation-exchange chromatography .

Industrial Production Methods: Industrial production of lysostaphin involves optimizing the expression system to maximize yield and efficiency. This includes selecting the appropriate promoter, ribosome-binding site sequence, and growth media. The production process is designed to be cost-efficient and scalable, allowing for large-scale production of lysostaphin .

Analyse Chemischer Reaktionen

Types of Reactions: Lysostaphin undergoes hydrolysis reactions, specifically targeting the peptidoglycan layer of Staphylococcus aureus cell walls. The enzyme cleaves the glycine-glycine bonds in the interpeptide cross-bridge of the peptidoglycan, leading to cell lysis .

Common Reagents and Conditions: The hydrolysis reactions catalyzed by lysostaphin typically occur under physiological conditions, with the presence of zinc ions being essential for its enzymatic activity .

Major Products Formed: The primary products formed from the hydrolysis reactions are fragments of the peptidoglycan layer, which result in the lysis and death of the bacterial cells .

Wissenschaftliche Forschungsanwendungen

Lysostaphin has a wide range of applications in scientific research, particularly in the fields of microbiology, medicine, and biotechnology. It is used as a therapeutic agent for treating staphylococcal infections, including those caused by antibiotic-resistant strains such as MRSA . Additionally, lysostaphin is employed in research studies to investigate the structure and function of bacterial cell walls, as well as in the development of novel antimicrobial agents .

Wirkmechanismus

Lysostaphin exerts its effects by hydrolyzing the peptidoglycan layer of Staphylococcus aureus cell walls. The enzyme specifically targets the glycine-glycine bonds in the interpeptide cross-bridge, leading to the degradation of the cell wall and subsequent cell lysis . This mechanism of action makes lysostaphin highly effective against staphylococcal infections, including those caused by antibiotic-resistant strains .

Vergleich Mit ähnlichen Verbindungen

Lysostaphin is unique among antistaphylococcal agents due to its specific enzymatic activity and high efficacy against Staphylococcus aureus. Similar compounds include other peptidoglycan hydrolases, such as autolysins and bacteriocins, which also target bacterial cell walls but may have different specificities and mechanisms of action . Lysostaphin’s ability to specifically cleave the glycine-glycine bonds in the peptidoglycan layer sets it apart from other antistaphylococcal agents .

Eigenschaften

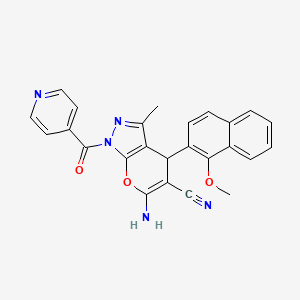

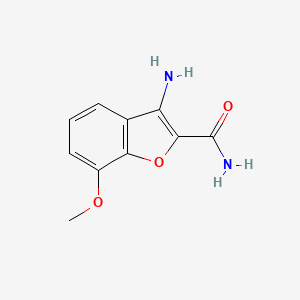

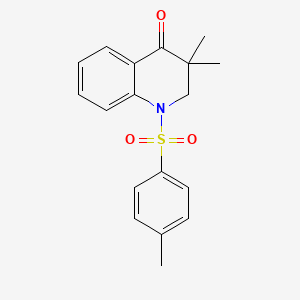

Molekularformel |

C25H19N5O3 |

|---|---|

Molekulargewicht |

437.4 g/mol |

IUPAC-Name |

6-amino-4-(1-methoxynaphthalen-2-yl)-3-methyl-1-(pyridine-4-carbonyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |

InChI |

InChI=1S/C25H19N5O3/c1-14-20-21(18-8-7-15-5-3-4-6-17(15)22(18)32-2)19(13-26)23(27)33-25(20)30(29-14)24(31)16-9-11-28-12-10-16/h3-12,21H,27H2,1-2H3 |

InChI-Schlüssel |

UGQAKYSZJGKLII-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C4=CC=CC=C4C=C3)OC)C(=O)C5=CC=NC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B13916573.png)

![6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13916584.png)